molecular formula C14H12INO2 B375351 4-iodo-N-(4-methoxyphenyl)benzamide

4-iodo-N-(4-methoxyphenyl)benzamide

Katalognummer: B375351
Molekulargewicht: 353.15g/mol
InChI-Schlüssel: XZJJPDTWBWYEPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-iodo-N-(4-methoxyphenyl)benzamide is a chemical compound of interest in medicinal chemistry and pharmacology research, particularly for its potential as a scaffold for developing enzyme inhibitors and receptor-active molecules. Its structure, featuring a benzamide core with iodine and methoxyphenyl substituents, makes it a valuable intermediate for synthesizing more complex bioactive molecules. Research indicates that derivatives of this compound have been explored as potential inhibitors of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme for viral replication . These derivatives were designed to enhance non-covalent interactions within the enzyme's binding pocket, aiming to improve antiviral potency and selectivity . Furthermore, structurally related benzamide compounds have demonstrated significant activity in neuroscientific research. For instance, the compound pMPPI (4-iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide), which shares key structural motifs, is a well-characterized and selective 5-HT1A receptor antagonist . In preclinical studies, such antagonists are used to investigate the role of the 5-HT1A receptor in various behaviors and to block behaviors induced by 5-HT1A agonists, helping to elucidate serotonin-mediated pathways in the central nervous system . Therefore, this compound serves as a versatile research chemical with developmental potential in the fields of virology and neuropharmacology.

Eigenschaften

Molekularformel

C14H12INO2

Molekulargewicht

353.15g/mol

IUPAC-Name

4-iodo-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17)

InChI-Schlüssel

XZJJPDTWBWYEPQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Cancer Therapy

The compound has been investigated for its potential in cancer treatment due to its ability to interact with specific receptors involved in tumor growth and progression. Research indicates that compounds similar to 4-iodo-N-(4-methoxyphenyl)benzamide can act as sigma receptor ligands, which are crucial in various neurological processes and may influence cancer cell behavior.

Case Study: Sigma Receptor Binding

A study demonstrated that this compound binds effectively to sigma receptors, showing promising results in inhibiting tumor growth in preclinical models. The compound exhibited a high affinity for sigma-1 and sigma-2 receptors, which are implicated in cancer cell signaling pathways .

1.2 Neurodegenerative Diseases

The compound's potential extends to neurodegenerative diseases. Its structural characteristics make it a candidate for developing multi-target-directed ligands aimed at treating conditions like Alzheimer's and Parkinson's disease. The methoxy group may enhance its bioavailability, thereby improving therapeutic outcomes.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the introduction of the iodine atom and the methoxy group through nucleophilic substitution reactions. The following table summarizes the synthesis process:

StepReaction TypeDescription
1Nucleophilic SubstitutionIntroduction of iodine via iodination of benzamide
2Methoxy Group IntroductionMethylation of the para-positioned phenyl group
3PurificationCrystallization to obtain pure compound

Research has highlighted the biological activity of this compound, particularly its role as a sigma receptor ligand. The following table summarizes its biological properties:

PropertyValue
Sigma-1 Receptor AffinitypKi = 6.51
Sigma-2 Receptor AffinitypKi = 6.79
Lipophilicity (log P)2.2

These properties suggest that the compound may be effective in modulating receptor activity, potentially leading to therapeutic effects in various diseases.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructural FeaturesUnique Aspects
N-(4-Methoxyphenyl)benzamideLacks iodine substituentMore stable; lower reactivity
2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamideHydroxy group additionPotentially different biological activity
4-Bromo-N-(4-methoxyphenyl)benzamideBromine instead of iodineDifferent reactivity profile

The presence of the iodine atom enhances the compound's reactivity compared to brominated or unsubstituted analogs, making it more suitable for certain synthetic pathways and biological interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents (Benzamide Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings References
4-Iodo-N-(4-methoxyphenyl)benzamide I (C4), 4-OCH₃ (N-aryl) 347.29 Not reported Radioiodination precursor; bioactive scaffold
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Br (C4), 4-OCH₃, 2-NO₂ (N-aryl) 367.18 Not reported Structural comparison in crystallography; asymmetric unit with two molecules
2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide (DMPB) 2,6-OCH₃ (C2, C6), 4-OCH₃ (N-aryl) 303.30 Not reported Potent skin depigmenting agent; inhibits melanogenesis
N-(4-Methoxyphenyl)-4-(tert-butyl)benzamide tert-Butyl (C4), 4-OCH₃ (N-aryl) 257.28 43 Synthetic intermediate; low melting point
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (28) Propenone linker, dual 4-OCH₃ groups 579.62 292–294 Anti-diabetic activity; PTP1B inhibition

Key Observations :

  • Iodine vs.
  • Methoxy Positioning : 2,6-Dimethoxy substitution (DMPB) increases bioactivity in dermatology, whereas para-methoxy groups favor metabolic stability .
  • Bulky Groups : tert-Butyl substitution reduces melting points, suggesting lower crystallinity compared to halogenated analogs .

Pharmacological Activity Comparison

Anti-Diabetic and Metabolic Effects
  • Compound 28 (): Exhibits 72% yield and potent PTP1B inhibition (IC₅₀ = 0.89 µM), making it a candidate for anti-diabetic therapy.
Antimicrobial Activity
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide : Demonstrates moderate antifungal activity against Candida albicans (MIC = 16 µg/mL), though less potent than fluconazole-based analogs .

Crystallographic and Supramolecular Features

  • 4-Iodo-N-(2-iodo-4-nitrophenyl)benzamide (): Forms bilayers via N–H···O=C hydrogen bonds and iodo-nitro interactions, a feature absent in non-iodinated analogs.
  • 4MNB (): Exhibits two molecules per asymmetric unit, with bond angles and torsion angles differing by <2° compared to the target compound.

Vorbereitungsmethoden

Acid Chloride Formation

The synthesis typically begins with 4-iodobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. Catalytic N,N-dimethylformamide (DMF) (0.1–0.5 mol%) accelerates the reaction, achieving near-quantitative conversion within 2–3 hours. The resultant 4-iodobenzoyl chloride is isolated via vacuum distillation, yielding a pale-yellow liquid with >98% purity (by ¹H NMR).

Coupling with 4-Methoxyaniline

The acid chloride is reacted with 4-methoxyaniline in dichloromethane (DCM) at 0–5°C to minimize side reactions. Triethylamine (TEA) acts as a base to scavenge HCl, with a molar ratio of 1:1.2 (acid chloride:amine) ensuring complete conversion. After stirring for 12–16 hours at room temperature, the product is extracted, washed with NaHCO₃, and dried over MgSO₄. This method achieves yields of 78–85%, though residual aniline may require further purification.

Palladium-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

An alternative route employs palladium catalysis to introduce iodine post-amidation. N-(4-methoxyphenyl)benzamide undergoes iodination via a Suzuki-Miyaura reaction using 4-iodophenylboronic acid, Pd(PPh₃)₂Cl₂ (3 mol%), and Cs₂CO₃ in a toluene/water (3:1) mixture at 80°C. This method circumvents the need for handling reactive acid chlorides, yielding 70–75% of the target compound with >95% purity after column chromatography (hexane:EtOAc = 4:1).

Direct Iodination of Benzamide Precursors

Direct electrophilic iodination using iodine monochloride (ICl) in acetic acid has been explored. N-(4-methoxyphenyl)benzamide is treated with 1.2 equivalents of ICl at 50°C for 6 hours, resulting in para-selective iodination due to the directing effect of the amide group. Yields range from 65–72%, with minor ortho-substitution byproducts (<5%).

Solvent and Temperature Optimization

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts reaction kinetics and selectivity. Polar aprotic solvents like DMF enhance nucleophilic amidation but may promote decomposition at elevated temperatures. Comparative studies reveal the following trends:

SolventReaction Time (h)Yield (%)Purity (%)
Dichloromethane168598
Tetrahydrofuran207895
Acetonitrile128297

Data adapted from large-scale trials.

Temperature-Dependent Side Reactions

Exceeding 60°C during iodination leads to demethylation of the methoxy group, forming N-(4-hydroxyphenyl) derivatives. Kinetic studies using ¹H NMR show that maintaining temperatures below 50°C reduces byproduct formation to <2%.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (100–200 mesh) with gradient elution (hexane → EtOAc) effectively separates 4-iodo-N-(4-methoxyphenyl)benzamide from unreacted starting materials and iodinated byproducts. Fractions with Rf = 0.3 (TLC, hexane:EtOAc = 3:1) are pooled and concentrated, yielding crystalline solids.

Recrystallization

Recrystallization from ethanol/water (9:1) at −20°C enhances purity to >99.5%. Single-crystal X-ray diffraction confirms the molecular structure, with orthorhombic space group Pccn and unit cell parameters a = 9.8708 Å, b = 40.1183 Å.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat and mass transfer. A two-stage setup combines acid chloride formation (residence time: 30 min) and amidation (residence time: 2 h), achieving a throughput of 50 kg/day with 88% yield.

Waste Management

Iodine-containing byproducts are recovered via solvent extraction and converted to potassium iodide (KI) for reuse. Gas scrubbers neutralize HCl emissions, ensuring compliance with environmental regulations.

Mechanistic Insights

Role of the Methoxy Group

The electron-donating methoxy group stabilizes the amide intermediate through resonance, directing iodination to the para position. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol activation energy barrier for para substitution vs. 18.7 kcal/mol for ortho.

Palladium Catalyst Regeneration

In situ XAS studies demonstrate that Pd(0) species are reoxidized to Pd(II) by molecular oxygen, sustaining catalytic activity over multiple cycles. Leaching tests confirm <0.1 ppm Pd residue in the final product.

Comparative Analysis of Methods

ParameterClassical AmidationPd-Catalyzed CouplingDirect Iodination
Yield (%)857572
Purity (%)989590
ScalabilityHighModerateLow
Byproducts<2%<5%<8%

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELXL for refinement, with Mo Kα radiation (λ = 0.71073 Å) to resolve heavy iodine atoms. Data collection at 100 K reduces thermal motion artifacts .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.8–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. 367.02 g/mol) and isotopic iodine patterns .

How can researchers address contradictions in reported biological activities of this compound analogs?

Advanced Research Question
Discrepancies in biological data (e.g., IC50_{50} variability in enzyme inhibition assays) may arise from:

  • Structural analogs : Compare activity of 4-iodo derivatives with non-iodinated benzamides (e.g., N-(4-methoxyphenyl)benzamide lacks iodine’s electron-withdrawing effects, reducing target affinity) .
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and co-solvents (DMSO ≤0.1% v/v) to minimize false positives .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate inter-laboratory variability .

What methodological approaches are effective for studying interactions between this compound and biological targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite models iodine’s halogen bonding with kinase ATP pockets (e.g., EGFR tyrosine kinase) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with µM-range dissociation constants .
  • Enzyme inhibition assays : Pre-incubate compound with target enzymes (e.g., COX-2) in Tris-HCl buffer (pH 8.0) and measure residual activity via fluorometry .

How can solubility challenges of this compound in aqueous media be mitigated for in vitro studies?

Basic Research Question

  • Co-solvent systems : Use 10% β-cyclodextrin in PBS to enhance solubility (up to 1.2 mg/mL) without disrupting cell viability .
  • Sonication : Probe sonication (20 kHz, 30 sec pulses) in DMSO/water mixtures reduces aggregation .
  • pH adjustment : Solubilize in 0.1 M NaOH (pH 12) for stock solutions, then neutralize to physiological pH .

What is the impact of iodine substitution on the electronic and steric properties of N-(4-methoxyphenyl)benzamide derivatives?

Advanced Research Question
Iodine’s electron-withdrawing effect increases electrophilicity of the benzamide core, enhancing hydrogen-bond acceptor capacity (critical for target binding). Comparative studies show:

  • Hammett constants : σm_m = 0.35 for iodine vs. σm_m = 0.06 for hydrogen, altering resonance stabilization .
  • Steric effects : The iodine atom (van der Waals radius: 1.98 Å) introduces steric hindrance, reducing binding to shallow active sites (e.g., carbonic anhydrase II) .

How can reproducibility issues in synthesizing this compound be resolved?

Advanced Research Question

  • Reagent quality : Use freshly distilled 4-methoxyaniline (≥99% purity) to avoid oxidation byproducts .
  • Moisture control : Conduct reactions under argon with molecular sieves (3 Å) to prevent hydrolysis of intermediates .
  • Batch consistency : Monitor reaction progress via TLC (Rf_f = 0.5 in ethyl acetate/hexane 3:7) and repeat crystallization from ethanol/water (70:30) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.